N-(3-Azidopropyl)biotinamide

Description

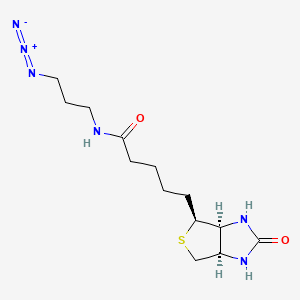

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWODDJWJUGOAQB-NHCYSSNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343599 |

Source

|

| Record name | N-(3-Azidopropyl)biotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908007-17-0 |

Source

|

| Record name | N-(3-Azidopropyl)biotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Azidopropyl)biotinamide for Researchers and Drug Development Professionals

An essential tool for modern bioconjugation, N-(3-Azidopropyl)biotinamide is a key reagent in the targeted labeling and analysis of biomolecules. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in advanced research and drug development.

This compound is a versatile molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and an azide group for covalent ligation to alkyne-containing molecules via "click chemistry". This dual functionality makes it an invaluable reagent for the specific and efficient biotinylation of proteins, nucleic acids, and other biomolecules, facilitating their detection, purification, and functional analysis.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental workflows. The following tables summarize key quantitative data for this reagent.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Weight | 326.42 g/mol | [1] |

| CAS Number | 908007-17-0 | [1] |

| Empirical Formula | C₁₃H₂₂N₆O₂S | [1] |

| Purity | ≥95% | [1] |

| Physical Form | Solid | [1] |

| Color | White to beige | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Solubility of this compound

| Solvent | Concentration | Source |

| DMSO | ≥ 20.8 mg/mL | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |

| PBS (pH 7.2) | Sparingly soluble (< 100 µg/mL) | |

| Corn oil with 10% DMSO | ≥ 2.08 mg/mL | |

| PEG300, Tween-80, Saline with 10% DMSO | ≥ 2.08 mg/mL | |

| 20% SBE-β-CD in Saline with 10% DMSO | ≥ 2.08 mg/mL |

Reaction Mechanism and Experimental Workflow

The primary application of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide group of the biotinamide and a terminal alkyne on a target biomolecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Azidopropyl)biotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(3-Azidopropyl)biotinamide, a valuable bifunctional linker used extensively in bioconjugation, proteomics, and drug delivery applications. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, and a terminal azide group that enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3-azidopropan-1-amine with an activated biotin derivative, most commonly Biotin-NHS (N-hydroxysuccinimide) ester. This method is efficient and proceeds under mild conditions, making it suitable for standard laboratory settings.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

D-Biotin N-hydroxysuccinimide ester (Biotin-NHS)

-

3-Azidopropan-1-amine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.

-

Addition of Amine: To the stirred solution, add 3-azidopropan-1-amine (1.1 equivalents).

-

Base Addition: Add triethylamine (1.5 equivalents) dropwise to the reaction mixture. The base acts as a scavenger for the N-hydroxysuccinimide byproduct.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Remove the DMF under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to yield this compound as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using TLC, NMR, FT-IR, and mass spectrometry.

Characterization of this compound

Accurate characterization is crucial to ensure the purity and structural integrity of the synthesized this compound before its use in downstream applications. The following tables summarize the key physicochemical properties and expected spectroscopic data for this compound.

Disclaimer: Experimentally determined spectra for this compound are not widely available in public databases. The NMR and FT-IR data presented below are predicted values based on the known structure of the molecule and data from analogous compounds. The mass spectrometry data is based on the calculated molecular weight.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₂N₆O₂S |

| Molecular Weight | 326.42 g/mol |

| CAS Number | 908007-17-0 |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥95% (as determined by HPLC) |

| Solubility | Soluble in DMSO, DMF |

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Biotin ring protons (CH, CH₂) | 4.1 - 4.5 | m |

| Biotin ring proton (CH-S) | ~3.1 | m |

| Biotin side chain protons (CH₂) | 1.3 - 2.9 | m |

| Amide NH | Broad singlet | s (br) |

| Biotin ureido NHs | Broad singlets | s (br) |

| -NH-CH₂ -CH₂-CH₂-N₃ | ~3.2 | q |

| -NH-CH₂-CH₂ -CH₂-N₃ | ~1.8 | p |

| -NH-CH₂-CH₂-CH₂ -N₃ | ~3.4 | t |

| Biotin side chain -CH₂ -CO- | ~2.2 | t |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Amide Carbonyl (-C O-NH-) | ~173 |

| Ureido Carbonyl (>N-C O-N<) | ~163 |

| Biotin ring carbons (CH) | 60 - 62 |

| Biotin ring carbon (CH-S) | ~55 |

| Biotin side chain carbons (CH₂) | 25 - 40 |

| Azidopropyl linker carbons (-C H₂-N₃) | ~48 |

| Azidopropyl linker carbons (-NH-C H₂-) | ~38 |

| Azidopropyl linker carbons (-CH₂-C H₂-CH₂-) | ~28 |

FT-IR Spectroscopy (Expected Absorption Bands)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Ureido) | 3200 - 3400 | Medium - Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium - Strong |

| Azide (N₃) Asymmetric Stretch | ~2100 | Strong |

| Amide I (C=O Stretch) | ~1640 | Strong |

| Ureido C=O Stretch | ~1700 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

Mass Spectrometry

| Ionization Mode | Calculated m/z | Observed m/z |

| ESI+ | 327.1547 | [M+H]⁺ |

| ESI+ | 349.1366 | [M+Na]⁺ |

Applications in Research and Development

This compound is a versatile tool with a wide range of applications in life sciences and drug development:

-

Proteomics: It is used for the affinity purification and identification of protein-protein interactions and post-translational modifications. Proteins of interest can be metabolically, enzymatically, or chemically labeled with an alkyne-containing probe, followed by "clicking" on the biotin-azide for subsequent capture on streptavidin-coated beads and analysis by mass spectrometry.[1]

-

Cell Biology: This linker enables the visualization and tracking of biomolecules within live or fixed cells. By conjugating it to a molecule of interest, its localization and trafficking can be monitored using fluorescently labeled streptavidin.

-

Drug Delivery: The azide group allows for its incorporation into targeted drug delivery systems.[1] Biotin can be used to target cells that overexpress biotin receptors, while the azide serves as a handle for attaching therapeutic agents.

-

Diagnostics: It is a key component in the development of sensitive diagnostic assays, such as ELISA and lateral flow assays, where the high-affinity biotin-streptavidin interaction is utilized for signal amplification.[1]

Conclusion

This compound is a powerful and versatile chemical probe. The straightforward synthesis from commercially available starting materials makes it accessible for a wide range of research applications. Proper characterization, including spectroscopic analysis, is essential to ensure its quality and performance in demanding biological and chemical systems. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important bioconjugation reagent.

References

An In-Depth Technical Guide to N-(3-Azidopropyl)biotinamide (CAS 908007-17-0) for Advanced Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Azidopropyl)biotinamide is a versatile chemical probe that has become an indispensable tool in modern chemical biology and proteomics. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use. By leveraging the power of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, this reagent enables the efficient and specific biotinylation of a wide array of alkyne-modified biomolecules. This allows for their subsequent detection, enrichment, and identification, providing critical insights into complex biological processes such as post-translational modifications and the elucidation of protein interaction networks within signaling pathways.

Introduction

This compound is a biotin derivative that features a terminal azide group. This bioorthogonal handle allows it to react specifically with molecules containing a terminal alkyne, forming a stable triazole linkage. This reaction, a cornerstone of "click chemistry," is highly efficient and occurs under mild, aqueous conditions, making it ideal for use in complex biological systems. The biotin moiety provides a high-affinity handle for interaction with streptavidin, facilitating a wide range of downstream applications, including affinity purification, western blotting, and fluorescence microscopy.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 908007-17-0 |

| Molecular Formula | C₁₃H₂₂N₆O₂S |

| Molecular Weight | 326.42 g/mol |

| Appearance | White to off-white or beige solid/powder |

| Purity | Typically ≥95% |

| Melting Point | 166-170 °C |

| Storage Conditions | Store at -20°C for long-term stability. For short-term use, it can be stored at 2-8°C. It is recommended to keep the compound desiccated. |

| Solubility | Soluble in DMSO. For aqueous solutions, it is recommended to first dissolve in a minimal amount of DMSO and then dilute with the appropriate aqueous buffer. When preparing aqueous stock solutions, it is advised to filter and sterilize with a 0.22 μm filter before use. |

| Synonyms | Biotin-azide, (3aS,4S,6aR)-N-(3-Azidopropyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |

Core Applications in Research and Drug Development

The primary application of this compound is the biotinylation of alkyne-modified biomolecules. This is particularly valuable in the field of proteomics for the study of post-translational modifications (PTMs). For instance, researchers have successfully used this reagent to detect and identify fatty-acylated proteins by metabolically incorporating ω-alkynyl-fatty acids into cells.[1]

The general workflow for such an experiment is as follows:

-

Metabolic Labeling: Cells are incubated with a metabolic precursor containing a terminal alkyne group (e.g., an alkynyl fatty acid or sugar). This precursor is incorporated into newly synthesized biomolecules.

-

Cell Lysis and Protein Extraction: The cells are lysed, and the total proteome is extracted.

-

Click Chemistry Reaction: The alkyne-modified proteins in the cell lysate are then reacted with this compound.

-

Affinity Purification: The biotinylated proteins are captured and enriched using streptavidin-coated beads.

-

Downstream Analysis: The enriched proteins can be identified and quantified using mass spectrometry, or visualized by western blotting.

This methodology has also been instrumental in the isolation and identification of protein adducts of lipid-derived electrophiles, providing insights into cellular damage and signaling in response to oxidative stress.[1]

Experimental Protocols

The following are detailed protocols for the two main types of click chemistry reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common method for labeling with this compound. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt and a reducing agent.

Materials:

-

Alkyne-modified protein sample in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (CAS 908007-17-0)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared)

-

DMSO

Protocol:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

CuSO₄: Prepare a 100 mM stock solution in water.

-

THPTA/TBTA: Prepare a 100 mM stock solution in water (for THPTA) or DMSO/t-butanol (for TBTA).

-

Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use.

-

-

Reaction Setup (for 50 µL of protein lysate at 1-5 mg/mL):

-

To the protein lysate, add the following reagents in the specified order, vortexing briefly after each addition:

-

90 µL of PBS buffer

-

10 µL of 10 mM this compound stock solution (final concentration ~1 mM)

-

10 µL of 100 mM THPTA/TBTA solution (final concentration ~10 mM)

-

10 µL of 20 mM CuSO₄ solution (final concentration ~2 mM)

-

-

Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution (final concentration ~30 mM).

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Downstream Processing:

-

The biotinylated proteins are now ready for affinity purification using streptavidin beads or for direct analysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.

Materials:

-

Live cells metabolically labeled with a DBCO-containing precursor.

-

This compound (CAS 908007-17-0)

-

Live-cell imaging medium or PBS

Protocol:

-

Cell Preparation:

-

After metabolic labeling with a DBCO-containing molecule, wash the cells twice with warm PBS or live-cell imaging medium.

-

-

Labeling Reaction:

-

Prepare a working solution of this compound in the appropriate medium. A typical starting concentration is 50-100 µM.

-

Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing and Analysis:

-

Wash the cells three times with fresh medium to remove any unreacted this compound.

-

The cells can then be fixed, permeabilized, and stained with fluorescently labeled streptavidin for imaging, or lysed for subsequent biochemical analysis.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the general principle of using this compound to identify components of signaling pathways.

Caption: Workflow for the biotinylation and analysis of alkyne-modified proteins using CuAAC.

References

N-(3-Azidopropyl)biotinamide molecular weight and formula

For researchers, scientists, and professionals in drug development, N-(3-Azidopropyl)biotinamide is a key reagent in bioconjugation and molecular biology. This compound incorporates a biotin moiety, enabling high-affinity interactions with streptavidin and avidin, and a terminal azide group, which can participate in copper-catalyzed or copper-free click chemistry reactions. This dual functionality makes it an invaluable tool for labeling and detecting biomolecules.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₂₂N₆O₂S[1][2] |

| Molecular Weight | 326.42 g/mol [1] |

This information is critical for accurate experimental design, including calculating molar concentrations for solutions and determining reaction stoichiometries.

Logical Relationship of Functional Groups

The utility of this compound stems from the distinct roles of its functional groups, which are logically connected through a propyl linker.

Caption: Functional domains of this compound.

References

solubility of N-(3-Azidopropyl)biotinamide in DMSO and water

An In-depth Technical Guide to the Solubility of N-(3-Azidopropyl)biotinamide in DMSO and Water

For researchers, scientists, and professionals in drug development, understanding the solubility of reagents is paramount for experimental success. This guide provides a comprehensive overview of the solubility characteristics of this compound, a key reagent in bioconjugation and labeling applications.

Data Presentation

The solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions is summarized below. These values are critical for preparing stock solutions and reaction mixtures.

| Solvent System | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO | ~5 mg/mL[1][2][3] | ~15.32 mM | Hygroscopic DMSO can affect solubility; using newly opened solvent is recommended.[4] Ultrasonic treatment may be needed to aid dissolution.[4] |

| Water | 4 mg/mL[4] | ~12.25 mM | Requires ultrasonic treatment to dissolve.[4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1][2][3] | ~1.53 mM | For maximum solubility in aqueous buffers, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[1] |

| PBS (pH 7.2) | Sparingly soluble (< 100 µg/mL)[2][3] | < 0.31 mM |

Molecular Weight of this compound: 326.42 g/mol [2][5][6]

Experimental Protocols

Accurate preparation of this compound solutions is crucial for reproducible experimental outcomes. Below are detailed methodologies for dissolving the compound in DMSO and aqueous buffers.

Preparation of a DMSO Stock Solution

-

Materials:

-

This compound (crystalline solid)[1]

-

Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

-

Procedure:

-

Weigh the desired amount of this compound in a suitable vial.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 5 mg/mL solution, add 1 mL of DMSO to 5 mg of the compound).

-

Vortex the mixture thoroughly.

-

If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate until a clear solution is obtained.[4] Gentle heating can also be applied to aid dissolution.[4]

-

Store the stock solution at -20°C for long-term stability.[1][2][3]

-

Preparation of an Aqueous Solution

Due to its limited solubility in water, a two-step process involving initial dissolution in an organic solvent is recommended for preparing aqueous solutions of this compound.

-

Materials:

-

This compound

-

DMSO

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.2)

-

Vortex mixer

-

-

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO as described in the protocol above.

-

While vortexing the aqueous buffer, slowly add the DMSO stock solution to the desired final concentration.

-

For instance, to prepare a 1:1 DMSO:PBS solution with a final this compound concentration of 0.5 mg/mL, you can add an equal volume of a 1 mg/mL DMSO stock solution to the PBS buffer.

-

It is advised not to store the aqueous solution for more than one day.[1] If preparing a solution directly in water, ultrasonic treatment is necessary to achieve a concentration of up to 4 mg/mL.[4]

-

Mandatory Visualization

The primary utility of this compound lies in its application in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. The azide group on the compound reacts with an alkyne-modified target molecule, forming a stable triazole linkage. This process is fundamental to various bioconjugation techniques.

Caption: Workflow for Biotin Labeling using this compound via Click Chemistry.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | 908007-17-0 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound ≥95 CAS 908007-17-0 Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Storage of N-(3-Azidopropyl)biotinamide

For Researchers, Scientists, and Drug Development Professionals

N-(3-Azidopropyl)biotinamide is a critical reagent in bioconjugation and molecular biology, primarily utilized in "click chemistry" reactions to attach a biotin moiety to alkyne-containing molecules. The stability and proper storage of this compound are paramount to ensure the reproducibility and success of experiments. This guide provides a comprehensive overview of the known stability and storage conditions for this compound, along with recommended handling procedures and experimental protocols.

Core Stability and Storage Data

The stability of this compound is dependent on its physical state (solid or in solution) and the storage temperature. The following tables summarize the recommended storage conditions and stability data provided by various suppliers.

Table 1: Recommended Storage Conditions and Stability of Solid this compound

| Supplier Recommendation | Storage Temperature | Reported Stability | Purity Specification |

| Cayman Chemical | -20°C | ≥ 4 years[1] | ≥98%[1] |

| MCE (MedChemExpress) | -20°C | 3 years[2] | 99.84% |

| MCE (MedChemExpress) | 4°C | 2 years[2] | 99.84% |

| Sigma-Aldrich | 2-8°C | Not specified | ≥95%[3] |

| TCI Chemicals | Room Temperature (cool, dark place) | Not specified | >95.0% (HPLC) |

| Lumiprobe (for Biotin-PEG3-azide) | -20°C | 24 months | Not specified |

Table 2: Recommended Storage Conditions and Stability of this compound in Solvent

| Supplier Recommendation | Solvent | Storage Temperature | Reported Stability |

| MCE (MedChemExpress) | DMSO | -80°C | 6 months[2] |

| MCE (MedChemExpress) | DMSO | -20°C | 1 month[2] |

| Cayman Chemical | Aqueous Buffer (after DMSO solubilization) | Not specified | Not recommended for more than one day[1] |

Chemical Properties and Solubility

This compound is a crystalline solid that is soluble in organic solvents such as DMSO.[1] It has limited solubility in aqueous buffers. For applications requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. Below is a general protocol for labeling alkyne-modified biomolecules in a cell lysate.

Protocol: Biotinylation of Alkyne-Modified Proteins in Cell Lysate via Click Chemistry

Materials:

-

This compound

-

Alkyne-modified protein sample (in cell lysate)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Reducing agent stock solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand stock solution (e.g., 10 mM TBTA in DMSO)

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Freshly prepare the sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein sample.

-

Add this compound stock solution to a final concentration of 100 µM.

-

Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 100 µM.

-

Add the reducing agent (sodium ascorbate) to a final concentration of 1 mM.

-

-

Initiate the Reaction:

-

Add CuSO₄ to a final concentration of 1 mM to initiate the click reaction.

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Downstream Processing:

-

The biotinylated proteins can be purified using streptavidin-agarose beads or analyzed by techniques such as Western blotting or mass spectrometry.

-

Diagrams

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: Workflow for the copper-catalyzed click reaction.

Logical Flow for Handling and Storage

Caption: Recommended handling and storage workflow.

General Considerations for Stability and Handling

-

Azide Moiety: Organic azides are generally stable but can be sensitive to strong reducing agents, which can convert the azide to an amine. They can also be sensitive to light and heat. It is recommended to store this compound protected from light.

-

Aqueous Solutions: As noted, aqueous solutions of this compound are not recommended for long-term storage.[1] This is likely due to the potential for hydrolysis of the amide bond over time, especially at non-neutral pH. For in vivo experiments, it is advised to prepare the working solution fresh on the same day.

-

Freeze-Thaw Cycles: For stock solutions in DMSO, it is best to aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.

-

Safety Precautions: this compound should be handled with standard laboratory safety practices. It is recommended to wear gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[1]

While specific degradation pathways for this compound are not extensively documented in the literature, researchers should be aware of the potential for hydrolysis of the amide linkage and reduction of the azide group under certain experimental conditions. For critical applications, it is advisable to perform in-house stability testing under the specific conditions of the experiment.

References

An In-depth Technical Guide to N-(3-Azidopropyl)biotinamide Azide-Alkyne Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and experimental protocols for the azide-alkyne cycloaddition reaction utilizing N-(3-Azidopropyl)biotinamide. This powerful bioconjugation technique, a cornerstone of "click chemistry," enables the precise and efficient labeling of biomolecules for a wide range of applications in research and drug development.

Core Principles

The azide-alkyne cycloaddition is a highly efficient and selective reaction that forms a stable triazole linkage between an azide and an alkyne. This compound serves as a key reagent, providing the azide functional group for this reaction, while the biotin moiety allows for strong and specific binding to avidin or streptavidin. This dual functionality makes it an invaluable tool for the detection, purification, and immobilization of target molecules.[1][2] There are two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic example of a "click" reaction, renowned for its high yields and reliability.[3] It involves the use of a copper(I) catalyst to facilitate the [3+2] cycloaddition between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous buffers and is compatible with a wide range of biomolecules.[3]

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide of this compound in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst. To maintain the copper in its active Cu(I) oxidation state, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture.[4][5] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and increase reaction efficiency.[4][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[6] This "copper-free" click chemistry utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses significant ring strain. This inherent strain dramatically lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[6][7] The reaction is highly bioorthogonal, meaning neither the strained alkyne nor the azide functionality reacts with native biological molecules.[6]

Quantitative Data

The efficiency of the azide-alkyne cycloaddition can be influenced by several factors, including the choice of catalyst system (for CuAAC), the structure of the alkyne, and the reaction conditions. While specific yields for every possible conjugation are highly dependent on the substrate, the following tables provide a summary of generally expected quantitative data.

Table 1: General Comparison of CuAAC and SPAAC

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Typical Alkyne | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Reaction Rate | Very Fast (minutes to a few hours) | Fast (dependent on cyclooctyne) |

| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible, suitable for live-cell imaging |

| Yield | Generally high to quantitative (>90%)[4][5] | High, often comparable to CuAAC |

Table 2: Second-Order Rate Constants for SPAAC with Azides

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 |

| Bicyclononyne (BCN) | ~0.037 |

| Azodibenzocyclooctyne (ADIBO) | ~3.5 |

Data compiled from various sources. The reaction of a peptide containing an azido-lysine with DBCO has a reported k₂ of approximately 0.1 M⁻¹s⁻¹. The reaction with BCN is generally slower.[8]

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound for the biotinylation of alkyne-modified proteins.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the biotinylation of a protein that has been previously modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Deionized water

-

Desalting column

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in your desired reaction buffer.

-

Add the this compound stock solution to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).

-

Prepare a premixed catalyst solution by combining the 20 mM CuSO₄ stock and the 50 mM THPTA stock in a 1:5 molar ratio (e.g., for a final reaction volume of 500 µL, you might use 2.5 µL of CuSO₄ and 12.5 µL of THPTA). Add this premix to the reaction tube. The final concentration of copper is typically 50-100 µM.[4]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

-

-

Purification:

-

Remove the excess, unreacted this compound and catalyst components by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

The purified biotinylated protein is now ready for downstream applications.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for biotinylating proteins in environments where copper toxicity is a concern, such as in live cells. This protocol assumes the protein of interest has been modified with a strained alkyne like DBCO.

Materials:

-

DBCO-modified protein

-

This compound

-

DMSO or aqueous buffer

-

Desalting column

Procedure:

-

Preparation of Stock Solution:

-

This compound: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-modified protein with a 2- to 10-fold molar excess of the this compound stock solution.

-

The final concentration of the protein can be in the range of 1-20 µM.

-

-

Incubation:

-

Gently mix the components.

-

Incubate the reaction for 4-12 hours at room temperature or for 12-24 hours at 4°C. For live-cell labeling, incubation can be performed at 37°C for 1-2 hours.

-

-

Purification:

-

If performed in vitro, purify the biotinylated protein from excess this compound using a desalting column.

-

If performed in live cells, the cells can be washed to remove excess reagent before lysis and subsequent analysis.

-

Mandatory Visualizations

The following diagrams illustrate the core principles and workflows described in this guide.

Caption: Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for biotinylation via azide-alkyne cycloaddition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

The Unsung Hero: A Technical Guide to the Spacer Arm's Role in Biotin-Azide Probes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise labeling and detection of biomolecules are paramount. Biotin-azide probes, workhorses of "click chemistry," have emerged as indispensable tools for these tasks. Their utility, however, is not solely defined by the high-affinity biotin-streptavidin interaction or the bioorthogonal nature of the azide-alkyne cycloaddition. A critical, yet often overlooked, component dictates the success of these powerful probes: the spacer arm. This in-depth technical guide illuminates the crucial role of the spacer arm, providing quantitative data, detailed experimental protocols, and logical visualizations to empower researchers in the rational design and application of biotin-azide probes.

The Core Function: More Than Just a Linker

The spacer arm in a biotin-azide probe is the chemical moiety that connects the biotin reporter group to the reactive azide functionality. While its primary role is to bridge these two components, its chemical nature and, most importantly, its length, profoundly influence the probe's performance in several key aspects:

-

Mitigating Steric Hindrance: The biotin-binding pocket of streptavidin is buried within the tetrameric protein structure.[1][2] When a biotin-azide probe is conjugated to a bulky biomolecule, such as a protein or a nucleic acid, a short spacer arm can lead to steric clashes, preventing the biotin from efficiently accessing and binding to streptavidin. A longer, flexible spacer arm extends the biotin moiety away from the conjugated biomolecule, alleviating steric hindrance and ensuring a more robust and efficient interaction with streptavidin.[3][4]

-

Enhancing Solubility: Many biomolecules and the biotin-azide probes themselves can be hydrophobic, leading to aggregation and reduced reactivity in aqueous buffers.[5][6] Incorporating hydrophilic spacer arms, most notably polyethylene glycol (PEG) linkers, significantly increases the overall water solubility of the probe and the resulting biotinylated conjugate.[3][5][6] This improved solubility is crucial for maintaining the biological activity of the target molecule and for the successful execution of downstream applications in physiological conditions.

-

Improving Binding Affinity and Efficiency: By reducing steric hindrance and improving solubility, the spacer arm indirectly enhances the binding affinity and overall efficiency of the biotin-streptavidin interaction. A longer and more flexible spacer allows the biotin to orient itself optimally within the deep binding pocket of streptavidin, leading to a more stable complex.[4] This translates to improved sensitivity in detection assays and higher yields in affinity purification experiments.

Quantitative Insights: The Impact of Spacer Arm Length

The choice of spacer arm length is not arbitrary and can significantly impact experimental outcomes. While direct head-to-head comparisons of binding affinities (Kd values) for biotin-azide probes with varying spacer lengths are not extensively documented in the literature, functional readouts from proteomic studies provide valuable quantitative insights.

A key aspect of a biotin-azide probe's performance is its ability to efficiently label and enable the identification of target biomolecules in complex mixtures like cell lysates. A chemoproteomic study comparing the performance of Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide in identifying probe-modified peptides provides a clear indication of the impact of spacer length.

| Biotin-Azide Probe | Number of Confidently Identified Peptides |

| Biotin-PEG3-azide | 13 |

| Biotin-PEG4-azide | Not explicitly quantified in the same study |

| Biotin-PEG5-azide | 225 (in a separate analysis) |

Table 1: Comparison of the number of confidently identified peptides from a complex cell lysate using biotin-azide probes with different PEG spacer lengths. The data for Biotin-PEG3-azide and Biotin-PEG5-azide are from separate analyses within the same study, highlighting a significant increase in identification with a longer spacer.[7]

These data strongly suggest that a longer PEG spacer, in this case PEG5, leads to a substantially higher number of identified peptides.[7] This enhanced performance is likely a direct consequence of reduced steric hindrance and improved accessibility of the biotin moiety for streptavidin capture, leading to more efficient enrichment of tagged peptides.

Experimental Protocols: A Practical Guide

The successful application of biotin-azide probes hinges on robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis of a Biotin-PEGn-azide probe, its use in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein labeling, and subsequent affinity purification.

Protocol 1: Synthesis of Biotin-PEGn-Azide

This protocol describes a general method for the synthesis of a biotin-azide probe with a polyethylene glycol (PEG) spacer. This example focuses on the synthesis of Biotin-PEG7-Azide.[4]

Materials:

-

Heptaethylene glycol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Sodium azide (NaN3)

-

Ammonium hydroxide (NH4OH)

-

Biotin-NHS ester

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Reversed-phase preparative HPLC system

Procedure:

-

Mono-azidation of Heptaethylene Glycol:

-

Dissolve heptaethylene glycol in DCM and cool to 0°C.

-

Add Et3N followed by the dropwise addition of MsCl.

-

Stir the reaction at room temperature.

-

After completion, add NaN3 and stir to displace the mesylate group, yielding Azido-PEG7-Alcohol.

-

Purify the product by silica gel chromatography.

-

-

Activation of the Terminal Hydroxyl Group:

-

Dissolve the purified Azido-PEG7-Alcohol in DCM and cool to 0°C.

-

Add Et3N and MsCl to convert the hydroxyl group to a mesylate, forming Azido-PEG7-Mesylate.

-

-

Amination of the Mesylate:

-

React the Azido-PEG7-Mesylate with NH4OH to displace the mesylate group and introduce a primary amine, yielding Azido-PEG7-Amine.

-

-

Biotinylation of the Amine:

-

Dissolve Azido-PEG7-Amine and Biotin-NHS ester in DMF with Et3N.

-

Stir the reaction at room temperature to form the final product, Biotin-PEG7-Azide.

-

Purify the final product using reversed-phase preparative HPLC to achieve high purity (>95%).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general workflow for labeling an alkyne-modified protein with a biotin-azide probe.[8]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Biotin-PEGn-azide (e.g., 10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO4) (e.g., 50 mM stock in water)

-

Copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM stock in water)

-

Reducing agent, such as sodium ascorbate (e.g., 100 mM stock in water, freshly prepared)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution.

-

Biotin-PEGn-azide stock solution to a final concentration of 2-10 equivalents relative to the protein.

-

THPTA stock solution to a final concentration of 5 equivalents relative to CuSO4.

-

CuSO4 stock solution to a final concentration of 50-100 µM.

-

Gently mix the contents.

-

-

Initiation of Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

Gently mix the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents and purify the biotinylated protein using methods appropriate for the protein, such as size-exclusion chromatography, dialysis, or spin filtration.

-

Protocol 3: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of a biotinylated protein from a complex mixture, such as a cell lysate.[9]

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a buffer containing free biotin for competitive elution)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads three times with lysis buffer to equilibrate them.

-

-

Binding:

-

Add the biotinylated protein sample to the washed beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic stand or centrifugation.

-

Remove the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

For denaturing elution, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.

-

For competitive elution, resuspend the beads in an elution buffer containing a high concentration of free biotin and incubate to displace the biotinylated protein from the beads.

-

Visualizing the Workflow: Proximity Labeling (BioID)

Biotin-azide probes are instrumental in advanced proteomic techniques like proximity labeling (e.g., BioID), which aims to identify proteins in close proximity to a protein of interest (the "bait").[6][10] The following diagram illustrates the typical experimental workflow.

Investigating Signaling Pathways: A Case Study with Wnt Signaling

Biotin-azide probes, coupled with metabolic labeling, provide a powerful strategy to investigate dynamic cellular processes like signal transduction. The Wnt signaling pathway, a crucial regulator of cell fate and development, offers a compelling example.[5][11][12] Aberrant Wnt signaling is implicated in various cancers. By metabolically labeling cells with an azide-modified sugar, researchers can tag glycoproteins that are dynamically regulated during Wnt pathway activation. Subsequent reaction with a biotin-alkyne probe (via click chemistry) allows for the enrichment and identification of these glycoproteins, providing insights into the molecular machinery of Wnt signaling.

Conclusion

The spacer arm of a biotin-azide probe is a critical design element that extends far beyond its role as a simple linker. Its length and chemical composition are key determinants of the probe's solubility, its ability to overcome steric hindrance, and ultimately, its effectiveness in biotinylating and enabling the detection and purification of target biomolecules. By understanding and strategically selecting the appropriate spacer arm, researchers can significantly enhance the sensitivity, efficiency, and reliability of their experiments, unlocking new insights into complex biological systems. This guide provides the foundational knowledge, quantitative context, and practical protocols to empower scientists in harnessing the full potential of biotin-azide probes in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigating Wnt signaling: a chemogenomic safari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Wnt signaling directs a metabolic program of glycolysis and angiogenesis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(3-Azidopropyl)biotinamide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Azidopropyl)biotinamide is a versatile chemical probe that enables the biotinylation of alkyne-containing biomolecules through a highly efficient and specific reaction known as "click chemistry." This bioorthogonal reaction allows for the covalent labeling of proteins, nucleic acids, and other molecules in complex biological samples. The incorporated biotin moiety serves as a powerful affinity tag for detection, purification, and downstream analysis, making this reagent an invaluable tool in proteomics, drug discovery, and molecular biology.[1]

This document provides detailed protocols for two primary click chemistry methods utilizing this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also includes protocols for the subsequent enrichment and elution of biotinylated proteins, a comparative analysis of the two click chemistry approaches, and a troubleshooting guide.

Reaction Principles

Click chemistry facilitates the formation of a stable triazole linkage between an azide and an alkyne. This compound provides the azide functionality for the specific labeling of a target molecule that has been metabolically, enzymatically, or chemically modified to contain an alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[2][3] The reaction is known for its fast kinetics and high yields.[2] However, the potential cytotoxicity of copper can be a concern for in vivo applications, though the use of chelating ligands can mitigate this issue.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that employs a strained cyclooctyne (e.g., DBCO or BCN) which readily reacts with an azide to release ring strain.[5][6] This catalyst-free approach is highly biocompatible and ideal for live-cell imaging and in vivo studies.[7][] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved SPAAC kinetics.[9]

Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for speed and efficiency with biocompatibility.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst | Copper(I) | None | [10] |

| Biocompatibility | Lower, due to potential copper cytotoxicity. | High, suitable for living systems. | [10][11] |

| Reaction Kinetics (Second-order rate constants) | Fast (typically 10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne | [10] |

| Typical Reaction Time | Minutes to a few hours | 1 to 24 hours | [10][12] |

| Reactants | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO, BCN) and azide | [10] |

| Yield | Generally high to quantitative under optimized conditions. | High, but can sometimes be lower than CuAAC. | [10] |

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins via CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne with this compound using a copper(I)-catalyzed reaction.

Materials:

-

Alkyne-modified protein (1-10 mg/mL in an amine-free buffer like PBS)

-

This compound (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)

-

Sodium Ascorbate (100 mM stock in water, freshly prepared)

-

Aminoguanidine (100 mM stock in water)

-

PBS, pH 7.4

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with this compound to a final concentration of 20-100 µM.

-

In a separate tube, prepare the copper-ligand premix by combining CuSO₄ and THPTA. For a typical reaction, a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA is used (1:5 ratio).[5]

-

Add the copper-ligand premix to the protein solution and mix gently.

-

Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.[13]

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM. The solution may change color from light blue to yellow-green.[5]

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.[14]

-

Proceed to Protocol 3 for the purification of the biotinylated protein.

Protocol 2: Labeling of Alkyne-Modified Proteins via SPAAC

This protocol outlines the copper-free labeling of an azide-modified protein with a DBCO-functionalized biotin derivative. For the purpose of this application note, we will assume the protein of interest has been modified with an azide, and we are using a commercially available DBCO-biotin conjugate. The reverse labeling (alkyne-protein and azide-biotin) is also common.

Materials:

-

Azide-modified protein (1-10 mg/mL in a compatible buffer like PBS)

-

DBCO-biotin conjugate (10 mM stock in DMSO)

-

PBS, pH 7.4

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the DBCO-biotin conjugate. A 2- to 10-fold molar excess of the DBCO-biotin is recommended.

-

Incubate the reaction at room temperature for 4-12 hours. For some systems, incubation at 37°C can increase the reaction rate.

-

The reaction is typically complete within 24 hours.

-

Proceed to Protocol 3 for the purification of the biotinylated protein.

Protocol 3: Purification of Biotinylated Proteins using Streptavidin Resin

This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-conjugated agarose beads.

Materials:

-

Biotinylated protein sample from Protocol 1 or 2

-

Streptavidin-agarose resin slurry

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (see Protocol 4 for options)

Procedure:

-

Equilibrate the required amount of streptavidin-agarose resin by washing it three times with Binding/Wash Buffer.

-

Add the biotinylated protein sample to the equilibrated resin.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

-

Pellet the resin by centrifugation and remove the supernatant (this contains unbound proteins).

-

Wash the resin three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Proceed to Protocol 4 for the elution of the bound protein.

Protocol 4: Elution of Biotinylated Proteins from Streptavidin Resin

The extremely strong interaction between biotin and streptavidin necessitates specific conditions for elution. The choice of elution method depends on whether the native protein structure and function need to be preserved.

A. Denaturing Elution (for SDS-PAGE, mass spectrometry)

-

Method 1: SDS-PAGE Sample Buffer: Resuspend the washed resin in 2X SDS-PAGE loading buffer and boil for 5-10 minutes. The supernatant will contain the eluted protein.[1]

-

Method 2: Guanidine-HCl: Elute with 8M Guanidine-HCl, pH 1.5. Note that this will denature the protein.[1]

B. Non-Denaturing Elution (for functional assays)

-

Method 1: Competitive Elution with Excess Biotin: Incubate the resin with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) at a slightly basic pH (e.g., pH 8.5-10) for 30-60 minutes at 37°C.[13][15] This method may require optimization for efficient elution.

-

Method 2: Using Modified Avidin Resins: Commercially available monomeric avidin resins have a lower binding affinity for biotin, allowing for elution under milder conditions, such as with 2 mM biotin at neutral pH.[16]

Visualizations

Caption: Experimental workflow for protein biotinylation.

Caption: Studying GPCR protein interactions.

Application in Signaling Pathway Analysis: GPCRs

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Identifying the protein-protein interactions of GPCRs is essential for understanding their function and for drug development. Proximity labeling techniques, including those using click chemistry, are powerful methods for mapping these interaction networks.[17][18]

An alkyne-containing unnatural amino acid can be metabolically incorporated into a specific GPCR of interest. Upon activation of the GPCR with a ligand, its interacting proteins are brought into close proximity. The cells can then be lysed and the alkyne-modified GPCR and its bound partners can be labeled with this compound via click chemistry. Subsequent streptavidin pulldown and mass spectrometry analysis can identify the co-purified interacting proteins, providing insights into the GPCR signalosome.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) | References |

| Low or no biotinylation (CuAAC) | Inactive copper catalyst (oxidized to Cu(II)). | Degas buffers and work under low-oxygen conditions. Use a fresh solution of sodium ascorbate. | [15] |

| Suboptimal reagent concentrations. | Titrate CuSO₄ (50-100 µM) and maintain a 5:1 ligand-to-copper ratio. | [13][15] | |

| Inhibitory buffer components (e.g., Tris, high chloride). | Use compatible buffers like PBS, HEPES, or MOPS. | [13][15] | |

| Low or no biotinylation (SPAAC) | Low reagent concentration or steric hindrance. | Increase the concentration of the limiting reagent. Use a cyclooctyne with a smaller profile or introduce a longer linker. | [12] |

| Unfavorable reaction conditions (pH, temperature). | Optimize pH (typically 7-9) and consider increasing the temperature to 37°C if biomolecules are stable. | [12] | |

| Protein degradation or aggregation | Copper-induced oxidative damage (CuAAC). | Use a copper-chelating ligand (e.g., THPTA). Add a radical scavenger like aminoguanidine. | [13][15] |

| Over-labeling leading to precipitation. | Reduce the molar excess of the biotinylating reagent. | [19] | |

| High background/non-specific binding | Excess unreacted biotinylation reagent. | Purify the biotinylated protein using desalting columns or dialysis before streptavidin enrichment. | [19][20] |

| Non-specific binding to streptavidin resin. | Pre-block the streptavidin beads with BSA. Include a non-ionic detergent (e.g., 0.1% Tween-20) in binding and wash buffers. | [20] | |

| Thiol-yne side reaction with cysteines (SPAAC). | Pre-incubate with iodoacetamide to block free thiols. | [12] |

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. benchchem.com [benchchem.com]

- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. DiagAg™ Monomeric Avidin Agarose Particles, Non-Denaturing Elution - CD Bioparticles [cd-bioparticles.com]

- 17. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proximity Biotinylation for Studying G Protein-Coupled Receptor Dimerization | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with N-(3-Azidopropyl)biotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the specific and efficient covalent labeling of biomolecules. This bioorthogonal reaction, occurring between an azide and a terminal alkyne, proceeds with high efficiency under mild, aqueous conditions, making it ideal for complex biological systems. N-(3-Azidopropyl)biotinamide is a key reagent in this methodology, featuring a terminal azide for click chemistry conjugation and a biotin moiety for highly specific affinity purification and detection via the strong biotin-streptavidin interaction.

These application notes provide detailed protocols for the use of this compound in the biotinylation of alkyne-modified proteins within a complex biological sample, such as a cell lysate. The subsequent enrichment of these biotinylated proteins allows for their identification and quantification by mass spectrometry, providing valuable insights into various cellular processes, including the investigation of signaling pathways like the Wnt/β-catenin cascade.

Principle of the Method

The workflow for utilizing this compound in proteomics research involves two primary stages:

-

Labeling: An alkyne functional group is first introduced into the protein(s) of interest. This can be achieved through various methods, such as the metabolic incorporation of an alkyne-bearing unnatural amino acid. The alkyne-modified protein is then reacted with this compound via CuAAC. This reaction is catalyzed by a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect proteins from copper-induced damage. The result is a stable triazole linkage, covalently attaching the biotin tag to the target protein.

-

Enrichment and Analysis: The biotinylated proteins are then captured from the complex mixture using an affinity matrix functionalized with streptavidin, such as streptavidin-coated magnetic beads. Following stringent washing steps to remove non-specifically bound proteins, the enriched biotinylated proteins are eluted. The purified proteins can then be identified and quantified using downstream applications like western blotting or, more comprehensively, by mass spectrometry-based proteomic analysis.

Applications

The versatility of this compound in conjunction with click chemistry enables a wide range of applications in biological research and drug development, including:

-

Activity-Based Protein Profiling (ABPP): To identify the protein targets of small molecule inhibitors or to profile the activity of entire enzyme families.

-

Post-Translational Modification (PTM) Analysis: To enrich and identify proteins with specific PTMs, such as glycosylation or phosphorylation, by metabolically labeling with azide- or alkyne-modified precursors.

-

Protein-Protein Interaction Studies: To identify interaction partners of a protein of interest by cross-linking and subsequent enrichment.[1][2]

-

Target Identification and Validation: To identify the cellular targets of a drug candidate.

-

Nascent Protein Synthesis Monitoring: To label and identify newly synthesized proteins in response to specific stimuli.[3]

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the concentrations of reactants, catalyst, and ligand, as well as reaction time and temperature. The following tables provide a summary of typical reaction conditions and parameters for the biotinylation of proteins using biotin-azide reagents in a research setting. Note that optimal conditions may vary depending on the specific protein and experimental setup.

Table 1: Typical Reagent Concentrations for Protein Labeling with Biotin-Azide via CuAAC

| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Alkyne-Protein) |

| Alkyne-Modified Protein | 1-5 mg/mL | - | 1x |

| This compound | 10-50 mM in DMSO | 0.5-2 mM | 10-50x |

| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM | 20x |

| THPTA Ligand | 100 mM in H₂O | 5 mM | 100x |

| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 5 mM | 100x |

Table 2: Key Parameters for CuAAC Reaction and Subsequent Protein Enrichment

| Step | Parameter | Typical Range/Value | Notes |

| CuAAC Reaction | Incubation Time | 1 - 2 hours | Can be optimized for specific proteins. Reactions often proceed to completion within this timeframe.[4] |

| Temperature | Room Temperature (20-25°C) | Gentle agitation is recommended. | |

| pH | 6.5 - 7.5 | Maintained by a suitable buffer (e.g., phosphate buffer). | |

| Protein Enrichment | Binding Time | 1 - 2 hours | At 4°C with gentle rotation to allow for efficient binding to streptavidin beads.[1] |

| Wash Buffers | PBS with detergents (e.g., SDS, Triton X-100) | Stringent washes are crucial to minimize non-specific binding. | |

| Elution | Boiling in SDS-PAGE sample buffer or on-bead digestion | Choice of elution method depends on the downstream analysis. |

Experimental Protocols

Protocol 1: Biotinylation of Alkyne-Modified Proteins in Cell Lysate

This protocol describes the general procedure for labeling alkyne-modified proteins in a cell lysate with this compound.

Materials:

-

Cell lysate containing alkyne-modified protein(s) in a suitable lysis buffer (e.g., RIPA buffer without primary amines).

-

This compound (10 mM stock in DMSO).

-

Copper(II) Sulfate (CuSO₄) (100 mM stock in sterile water).

-

THPTA (100 mM stock in sterile water).

-

Sodium Ascorbate (100 mM stock in sterile water, freshly prepared).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Protease inhibitors.

Procedure:

-

Prepare Protein Lysate: Thaw the cell lysate on ice. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-5 mg/mL with lysis buffer. Add protease inhibitors to the lysate.

-

Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 1 mL final reaction volume, add the following in order:

-

Protein Lysate: Volume corresponding to 1-5 mg of total protein.

-

This compound: 50 µL of 10 mM stock (final concentration 0.5 mM).

-

CuSO₄: 10 µL of 100 mM stock (final concentration 1 mM).

-

THPTA: 50 µL of 100 mM stock (final concentration 5 mM).

-

Adjust the total volume to 950 µL with PBS.

-

-

Initiate the Click Reaction: Add 50 µL of freshly prepared 100 mM sodium ascorbate to the reaction mix to initiate the click reaction. The final volume is 1 mL.

-

Incubate: Gently vortex the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation, protected from light.

-

Stop Reaction (Optional): The reaction can be stopped by adding 10 mM EDTA to chelate the copper ions.

-

Proceed to Enrichment: The biotinylated lysate is now ready for the enrichment of biotinylated proteins.

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Magnetic Beads

This protocol details the enrichment of biotinylated proteins from the labeled cell lysate using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated cell lysate (from Protocol 1).

-

Streptavidin magnetic beads.

-

Wash Buffer 1: 1% SDS in PBS.

-

Wash Buffer 2: 8 M Urea in PBS.

-

Wash Buffer 3: 50% Acetonitrile in PBS.

-

Elution Buffer: 2X SDS-PAGE sample buffer containing 50 mM DTT.

-

Magnetic stand.

Procedure:

-

Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads and transfer an appropriate amount (e.g., 50 µL of slurry) to a new microcentrifuge tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads three times with PBS.

-

Bind Biotinylated Proteins: Add the biotinylated cell lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash Beads: Place the tube on the magnetic stand to capture the beads and discard the supernatant. Perform the following series of stringent washes to remove non-specifically bound proteins:

-

Wash twice with 1 mL of Wash Buffer 1.

-

Wash twice with 1 mL of Wash Buffer 2.

-

Wash twice with 1 mL of Wash Buffer 3.

-

Wash three times with 1 mL of PBS.

-

-

Elute Proteins: After the final wash, remove all residual PBS. Add 50 µL of Elution Buffer to the beads. Vortex briefly and heat the sample at 95°C for 10 minutes to elute the biotinylated proteins.

-

Analyze: Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched biotinylated proteins. The sample is now ready for analysis by SDS-PAGE and western blotting or for further processing for mass spectrometry.

Application Example: Investigating the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. Dysregulation of this pathway is implicated in various diseases, including cancer. Click chemistry with this compound can be used to study the acylation of Wnt proteins, a key post-translational modification for their function and secretion.

Experimental Workflow: Analysis of Wnt Protein Acylation

This workflow outlines the steps to investigate the palmitoylation of a specific Wnt protein (e.g., Wnt3a) using metabolic labeling and click chemistry.

Caption: Workflow for the analysis of Wnt protein acylation.

Wnt/β-catenin Signaling Pathway

The following diagram illustrates a simplified overview of the canonical Wnt/β-catenin signaling pathway. The use of this compound can help in studying the post-translational modifications of key components like Wnt proteins, which is crucial for the initiation of this cascade.

Caption: Simplified Wnt/β-catenin signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Proteins with N-(3-Azidopropyl)biotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Azidopropyl)biotinamide is a versatile chemical probe used for the biotinylation of proteins and other biomolecules. This reagent features a terminal azide group, which allows for its covalent attachment to alkyne-modified molecules via "click chemistry". The biotin moiety provides a high-affinity handle for subsequent detection, purification, or immobilization using streptavidin or avidin conjugates.

The primary applications of this compound involve two main types of bioorthogonal click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction that joins azides and terminal alkynes to form a stable triazole linkage. This reaction is widely used for in vitro protein labeling.

-